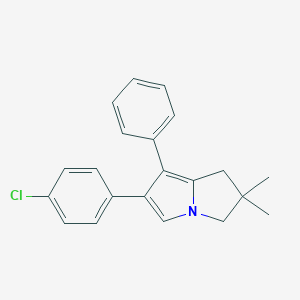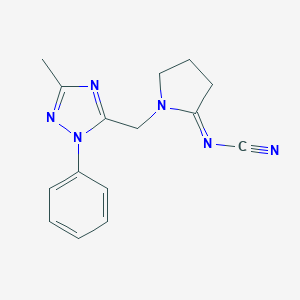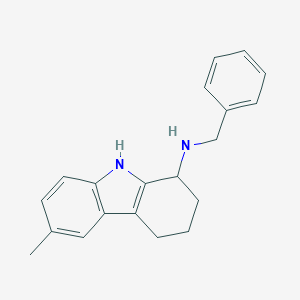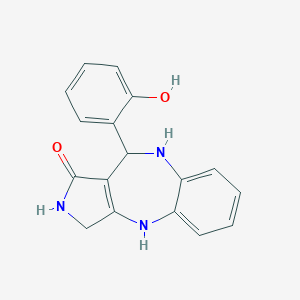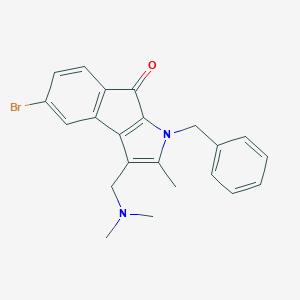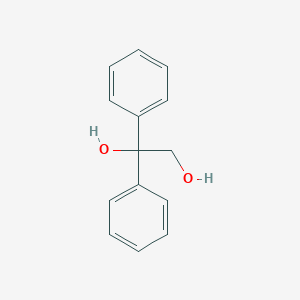
1,1-Diphenylethane-1,2-diol
Overview
Description
1,1-Diphenylethane-1,2-diol is an organic compound with the molecular formula C14H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenylethane-1,2-diol can be synthesized through the reduction of benzoin. The reduction is typically carried out using sodium borohydride (NaBH4) as the reducing agent. The reaction proceeds as follows:
- Dissolve benzoin in ethanol.
- Add sodium borohydride to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Quench the reaction with water and acidify with hydrochloric acid.
- Extract the product with an organic solvent and purify by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. For instance, microwave-assisted dehydration of 1-phenylethan-1,2-diol in the presence of Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) can be employed .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzil (1,2-diphenylethane-1,2-dione) using oxidizing agents such as nitric acid (HNO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form 1,2-diphenylethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Dehydration: Under acidic conditions, this compound can undergo dehydration to form diphenylethylene.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Dehydration: Sulfuric acid (H2SO4), hydrochloric acid (HCl).
Major Products
Oxidation: Benzil.
Reduction: 1,2-Diphenylethane.
Dehydration: Diphenylethylene.
Scientific Research Applications
1,1-Diphenylethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds. Its diol functionality makes it a valuable intermediate in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving diols. It serves as a substrate for enzymes such as diol dehydratase.
Medicine: Research on this compound includes its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is employed in the production of fragrances and as an intermediate in the synthesis of other fine chemicals
Mechanism of Action
The mechanism of action of 1,1-diphenylethane-1,2-diol in chemical reactions involves the interaction of its hydroxyl groups with various reagents. For example, in reduction reactions, the hydroxyl groups are converted to hydrogen atoms, resulting in the formation of a single bond between the carbon atoms. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, forming a diketone structure .
Comparison with Similar Compounds
1,1-Diphenylethane-1,2-diol can be compared with other similar compounds such as:
1,2-Diphenylethane: Lacks the hydroxyl groups present in this compound, making it less reactive in oxidation and reduction reactions.
Benzoin: Contains a carbonyl group instead of one of the hydroxyl groups, making it a precursor to this compound.
Benzil: An oxidized form of this compound, containing two carbonyl groups instead of hydroxyl groups
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
1,1-diphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYFOQCYKRXTMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339331 | |
| Record name | 1,1-Diphenylethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4217-62-3 | |
| Record name | 1,1-Diphenylethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that 1,1-Diphenylethane-1,2-diol is formed during the photolysis of benzophenone in neutral methanol. What is the significance of this finding?
A1: The formation of this compound during benzophenone photolysis in neutral methanol, as opposed to the formation of methyl benzoate in acidified methanol, highlights the significant influence of reaction conditions on product formation. [] This emphasizes the importance of carefully controlling reaction parameters in photochemical reactions to steer the reaction towards desired products. This finding is relevant for researchers exploring photochemical synthesis and studying the reactivity of benzophenone derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






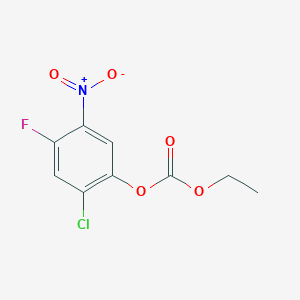



![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)
